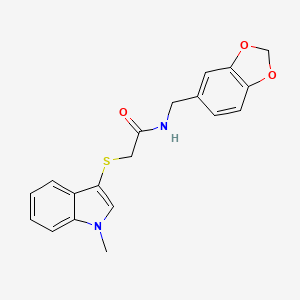
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-methylindol-3-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-methylindol-3-yl)sulfanylacetamide is a synthetic organic compound that features a benzodioxole ring, an indole ring, and a sulfanylacetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(1-methylindol-3-yl)sulfanylacetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Intermediate: Starting from catechol, the benzodioxole ring can be formed via a reaction with formaldehyde under acidic conditions.
Indole Derivative Preparation: The indole ring can be synthesized from aniline derivatives through Fischer indole synthesis.
Coupling Reaction: The benzodioxole intermediate can be coupled with the indole derivative using a suitable linker, such as a sulfanylacetamide group, under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-methylindol-3-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzodioxole and indole rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or borane.
Substitution: Reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzodioxole and indole derivatives.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-methylindol-3-yl)sulfanylacetamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(1-methylindol-3-yl)sulfanylacetamide would depend on its specific biological target. Generally, compounds with benzodioxole and indole rings can interact with various enzymes and receptors, potentially modulating their activity. The sulfanylacetamide group may enhance binding affinity or selectivity.
類似化合物との比較
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)sulfanylacetamide: Similar structure but without the methyl group on the indole ring.
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-methylindol-3-yl)acetamide: Similar structure but without the sulfanyl group.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-methylindol-3-yl)sulfanylacetamide is unique due to the presence of both the benzodioxole and indole rings, as well as the sulfanylacetamide linker, which may confer unique biological properties and reactivity compared to similar compounds.
生物活性
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-methylindol-3-yl)sulfanylacetamide is a synthetic organic compound characterized by its unique structure, which includes a benzodioxole ring, an indole ring, and a sulfanylacetamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities.
Chemical Structure
The compound can be represented by the following molecular formula:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzodioxole Intermediate : This is achieved by reacting catechol with formaldehyde under acidic conditions.
- Indole Derivative Preparation : The indole ring is synthesized from aniline derivatives via Fischer indole synthesis.
- Coupling Reaction : The final product is obtained through nucleophilic substitution involving the benzodioxole intermediate and the indole derivative using a sulfanylacetamide group.
The biological activity of this compound may involve interactions with various enzymes and receptors. Compounds featuring benzodioxole and indole rings have been shown to modulate enzyme activity and receptor interactions, potentially leading to therapeutic effects.
Pharmacological Potential
Research indicates that compounds with similar structures exhibit various biological activities:
- Antimicrobial Activity : Some benzodioxole derivatives have demonstrated antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : Indole-based compounds are often investigated for their anti-inflammatory effects, which could extend to this compound as well.
- Antitumor Activity : Certain benzodioxole-containing compounds have shown promise in inhibiting tumor growth in preclinical studies.
Insecticidal Activity
A study exploring the larvicidal activity of 1,3-benzodioxole derivatives highlighted the potential of these compounds as insecticides against Aedes aegypti, a vector for diseases such as dengue and Zika virus. The study found that specific structural features significantly influenced biological activity, suggesting that this compound could similarly exhibit insecticidal properties due to its structural components .
Cytotoxicity Assessment
In evaluating the cytotoxicity of related compounds, it was observed that certain benzodioxole derivatives exhibited low toxicity levels in mammalian cells while maintaining effective biological activity against target organisms. This raises the possibility that this compound may also possess favorable safety profiles .
Comparative Analysis
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-methylindol-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-21-10-18(14-4-2-3-5-15(14)21)25-11-19(22)20-9-13-6-7-16-17(8-13)24-12-23-16/h2-8,10H,9,11-12H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXIRJNQWGKXTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













